molecular formula C18H27N B14409462 1-(2-Propylcyclohexyl)-1,2,3,4-tetrahydroquinoline CAS No. 87207-59-8

1-(2-Propylcyclohexyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B14409462
CAS No.: 87207-59-8
M. Wt: 257.4 g/mol
InChI Key: UAQGKFHJKCQOIW-UHFFFAOYSA-N
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Description

1-(2-Propylcyclohexyl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines These compounds are characterized by a quinoline core that is partially hydrogenated, resulting in a tetrahydroquinoline structure

Preparation Methods

The synthesis of 1-(2-Propylcyclohexyl)-1,2,3,4-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-propylcyclohexanone with aniline in the presence of a suitable catalyst can lead to the formation of the desired tetrahydroquinoline derivative. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-(2-Propylcyclohexyl)-1,2,3,4-tetrahydroquinoline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can further hydrogenate the quinoline ring.

    Substitution: Various substituents can be introduced into the quinoline ring through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Propylcyclohexyl)-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Propylcyclohexyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(2-Propylcyclohexyl)-1,2,3,4-tetrahydroquinoline can be compared with other tetrahydroquinoline derivatives. Similar compounds include:

  • 1-(2-Methylcyclohexyl)-1,2,3,4-tetrahydroquinoline
  • 1-(2-Ethylcyclohexyl)-1,2,3,4-tetrahydroquinoline

These compounds share a similar core structure but differ in the substituents attached to the cyclohexyl ring. The unique propyl group in this compound contributes to its distinct chemical and biological properties.

Properties

CAS No.

87207-59-8

Molecular Formula

C18H27N

Molecular Weight

257.4 g/mol

IUPAC Name

1-(2-propylcyclohexyl)-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C18H27N/c1-2-8-15-9-3-5-12-17(15)19-14-7-11-16-10-4-6-13-18(16)19/h4,6,10,13,15,17H,2-3,5,7-9,11-12,14H2,1H3

InChI Key

UAQGKFHJKCQOIW-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCCCC1N2CCCC3=CC=CC=C32

Origin of Product

United States

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